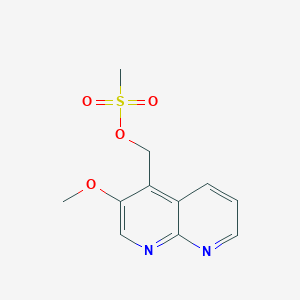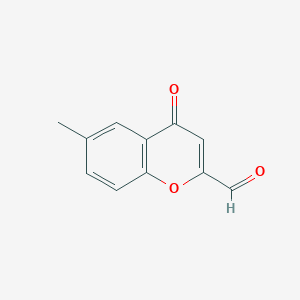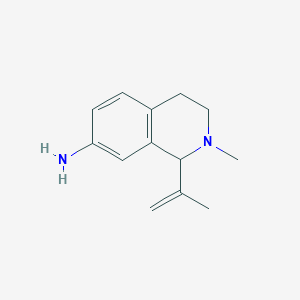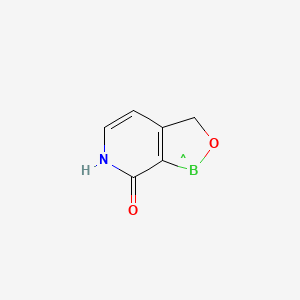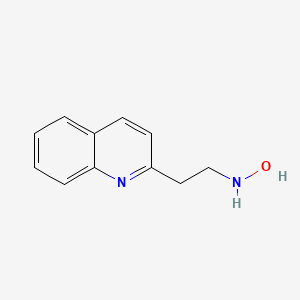![molecular formula C15H18N2O2 B13872879 Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as flash chromatography using hexane and ethyl acetate as solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.
Scientific Research Applications
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate can be compared with other imidazole-containing compounds:
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: A bactericidal agent used to treat infections.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ester group, which can influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate |
InChI |
InChI=1S/C15H18N2O2/c1-11-12(2)17(10-16-11)9-14-7-5-4-6-13(14)8-15(18)19-3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
QKHHBWKRDPKWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CC2=CC=CC=C2CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



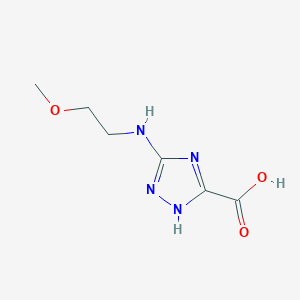
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
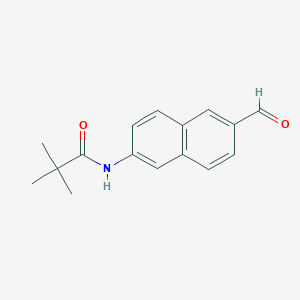
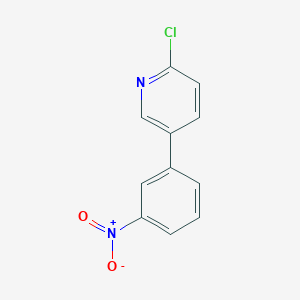
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
